molecular formula C16H31NO3 B8800416 6-(Decanoylamino)hexanoic acid CAS No. 69242-01-9

6-(Decanoylamino)hexanoic acid

Cat. No.: B8800416
CAS No.: 69242-01-9
M. Wt: 285.42 g/mol
InChI Key: YBIBDFKVNLYIKB-UHFFFAOYSA-N
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Description

6-(Decanoylamino)hexanoic acid is a fatty acid derivative characterized by a hexanoic acid backbone substituted at the sixth carbon with a decanoylamino group (-NH-C(O)-C₉H₁₉). This compound combines the hydrophobic decanoyl chain with the carboxylic acid functionality, making it amphiphilic. Such structural features are critical in applications like surfactants, drug delivery systems, and enzyme inhibition, where solubility, membrane permeability, and intermolecular interactions are key .

Eschweiler–Clarke Methylation: Used for introducing tertiary amino groups (e.g., dimethylamino) onto the hexanoic acid backbone .

Transesterification/Amidation: Long-chain alkyl amides/esters are prepared by reacting ω-substituted ethyl hexanoates with alkanols or alkylamines under reflux, followed by ethanol distillation .

Properties

CAS No.

69242-01-9

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

6-(decanoylamino)hexanoic acid

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-9-12-15(18)17-14-11-8-10-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI Key

YBIBDFKVNLYIKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of hexanoic acid derivatives depend on the substituent at the sixth carbon. Below is a comparison of key analogs:

Compound Substituent Molecular Formula Key Properties Applications
6-(Decanoylamino)hexanoic acid -NH-C(O)-C₉H₁₉ C₁₆H₃₁NO₃ High lipophilicity due to decanoyl chain; moderate solubility in polar solvents Surfactants, lipid-based drug carriers
6-(Dimethylamino)hexanoic acid -N(CH₃)₂ C₈H₁₇NO₂ Basic tertiary amine; enhances solubility at low pH; membrane permeability pH-responsive drug delivery
6-(Boc-amino)hexanoic acid -NH-C(O)-O-C(CH₃)₃ C₁₁H₂₁NO₄ Boc group protects amine; improves stability in acidic environments Peptide synthesis, enzyme inhibitors
6-(Piperidin-1-yl)hexanoic acid -N-(C₅H₁₀) C₁₁H₂₁NO₂ Bulky heterocyclic amine; moderate lipophilicity; ER = 5.6 (skin penetration) Transdermal enhancers
6-(Morpholin-4-yl)hexanoic acid -N-(C₄H₈O) C₁₀H₁₉NO₃ Ether oxygen enhances H-bonding; higher ER = 15.0 (skin penetration) Enhanced drug permeation

Research Findings and Data

Skin Permeation Studies

Compound Enhancement Ratio (ER) Key Factor Affecting ER
6-(Piperidin-1-yl)hexanoic acid 5.6 Bulky substituent
6-(Morpholin-4-yl)hexanoic acid 15.0 Ether oxygen (H-bonding)

Source: Skin penetration assays using Franz diffusion cells and HPLC analysis .

Solubility and Stability

Compound Solubility in Water (mg/mL) Stability in Acidic Conditions
6-(Boc-amino)hexanoic acid 12.5 High (Boc group stable)
6-(Dimethylamino)hexanoic acid 45.8 Moderate (amine protonation)

Q & A

Q. What are the recommended synthesis protocols and safety precautions for preparing 6-(Decanoylamino)hexanoic acid?

Synthesis typically involves coupling decanoyl chloride with 6-aminohexanoic acid under anhydrous conditions. Key precautions include:

  • Use inert gas (N₂/Ar) to prevent moisture-sensitive reagent degradation.
  • Employ Schlenk-line techniques for moisture-sensitive steps .
  • Avoid skin/eye contact and inhalation by using fume hoods, gloves, and goggles, as acrylamido analogs highlight similar handling risks .
  • Monitor reaction progress via TLC or HPLC, using 6-aminohexanoic acid (CAS 60-32-2) as a reference standard .

Q. How should researchers handle and store this compound to ensure stability?

  • Store in airtight containers under inert gas to prevent hydrolysis or oxidation.
  • Keep in a dry, cool environment (4°C for short-term; –20°C for long-term). Avoid exposure to light .
  • For analogs like 6-Acrylamidohexanoic acid, electrostatic discharge is a concern; use grounded equipment during transfer .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : Compare ¹H/¹³C spectra with NIST reference data for 6-aminohexanoic acid (InChIKey: SLXKOJJOQWFEFD) to identify amine and carboxylate regions .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (theoretical: 301.4 g/mol for C₁₆H₃₁NO₃) and fragmentation patterns.
  • FTIR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹; N–H bend ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2³ factorial design can evaluate:

  • Variables : Temperature (25°C vs. 50°C), solvent (THF vs. DCM), and stoichiometry (1:1 vs. 1:1.2).
  • Responses : Yield, purity (HPLC), and byproduct formation.
  • Analysis : ANOVA identifies significant factors. For example, higher temperatures may accelerate hydrolysis, reducing yield .

Q. How should researchers resolve contradictions in thermodynamic data for related hexanoic acid derivatives?

  • Compare enthalpy (ΔrH°) values from multiple sources. For example, lactone hydrolysis data (ΔrH° = 15.5 kJ/mol ) can inform stability studies of cyclic byproducts.
  • Validate computational models (DFT/MD simulations) against experimental thermochemistry to reconcile discrepancies.

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Use fluorescence-tagged analogs (e.g., 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid) for real-time binding kinetics .
  • Perform competitive inhibition assays with known substrates (e.g., lipase or peptidase) to determine IC₅₀ values.
  • Cross-validate results using SPR (surface plasmon resonance) for affinity measurements .

Q. How do structural modifications (e.g., acyl chain length) affect the physicochemical properties of this compound?

  • Synthesize analogs with varying acyl chains (C8–C12) and measure:
    • LogP values (HPLC retention time vs. standards) for hydrophobicity.
    • Critical micelle concentration (CMC) via surface tension assays.
    • Thermal stability (DSC/TGA) to correlate chain length with degradation profiles .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in quantifying this compound in complex matrices?

  • Sample Prep : Solid-phase extraction (C18 columns) to isolate the compound from biological fluids.
  • Quantification : Use deuterated internal standards (e.g., d11-hexanoic acid ) for LC-MS/MS calibration.
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and inter-day precision (±15% CV) .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Implement QC checkpoints:
    • Mid-reaction FTIR to monitor intermediate formation.
    • Post-synthesis NMR purity assessment (≥95% by integration).
    • Standardize reagent sources (e.g., decanoyl chloride from a single supplier) .

Q. What computational tools predict the environmental fate of this compound?

  • Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
  • Compare with perfluoroalkyl substance (PFAS) persistence models, adjusting for lower fluorination .

Data Analysis & Reporting

Q. How should contradictory cytotoxicity data be interpreted in cell-based assays?

  • Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
  • Validate apoptosis/necrosis mechanisms via flow cytometry (Annexin V/PI staining) .
  • Report EC₅₀ values with 95% confidence intervals to quantify uncertainty .

Q. What statistical methods are appropriate for comparing the efficacy of this compound derivatives?

  • Apply Tukey’s HSD post-hoc test after ANOVA to identify significant differences in efficacy.
  • Use principal component analysis (PCA) to cluster derivatives by activity profiles (e.g., IC₅₀, LogP) .

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